(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride
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Overview
Description
(2R,4R)-2-Thiophen-2-yloxan-4-amine;hydrochloride, also known as TPOXX, is an antiviral drug that is used to treat smallpox infections. It was approved by the US Food and Drug Administration (FDA) in 2018 for the treatment of smallpox. This drug is considered to be effective against both the variola major and variola minor strains of the smallpox virus.
Scientific Research Applications
Photoinitiators for Polymerization : Star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives, related to the thiophene structure, have been developed as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes. These novel photoinitiators exhibit higher polymerization efficiencies compared to commercial systems and are effective in overcoming oxygen inhibition, as reported by Zhang et al. (2015).
Synthesis of Novel Compounds : The synthesis of novel compounds like 3-[(4-Chloro-phenyl)oxiranyl]thiophen-2-yl-propanone and their reactions with various nucleophiles for potential antiviral applications have been studied. This research explores the chemical reactions of thiophene derivatives for medical applications, as detailed by Sayed and Ali (2007).
Generation of Diverse Compounds : 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a thiophene derivative, has been used to generate a structurally diverse library of compounds through alkylation and ring closure reactions, highlighting the versatility of thiophene structures in synthesis, as shown by Roman (2013).
Optoelectronic Device Synthesis : N,N-Diarylthiophen-2-amine units, closely related to the chemical structure , are significant for synthesizing optoelectronic devices. A specific compound, N,N-bis (4’-(hexyloxy)-[1,1’-biphenyl]-4-yl)thiophen-2-amine, was synthesized for this purpose, as described by Chmovzh and Rakitin (2021).
Antimicrobial Activity : Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, which incorporate thiophene structures, have been synthesized and evaluated for their antimicrobial activity. This study highlights the potential biological applications of thiophene derivatives, as explored by Arora et al. (2013).
Synthesis of Quinoxaline Derivatives : The base-catalyzed condensation reaction involving thiophenyl thiazole and quinoxaline derivatives demonstrates the chemical versatility of thiophene compounds in synthesizing novel chemical structures, as investigated by Kathrotiya and Naliapara (2015).
Mechanism of Action
Target of Action
It is known that similar compounds often interact with receptors or enzymes in the body to exert their effects .
Mode of Action
It is generally understood that such compounds interact with their targets, leading to changes in the biochemical processes within the cell .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to have good bioavailability, with metabolism often involving hydrolysis and cyp-mediated hydroxylation .
Result of Action
It is generally understood that such compounds can lead to various cellular responses, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2R,4R)-2-Thiophen-2-yloxan-4-amine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound .
properties
IUPAC Name |
(2R,4R)-2-thiophen-2-yloxan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS.ClH/c10-7-3-4-11-8(6-7)9-2-1-5-12-9;/h1-2,5,7-8H,3-4,6,10H2;1H/t7-,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOGIEWQYLQFTP-SCLLHFNJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](C[C@@H]1N)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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